molecular formula C20H20N2O5 B557687 Fmoc-D-glutamine CAS No. 112898-00-7

Fmoc-D-glutamine

Cat. No. B557687
CAS RN: 112898-00-7
M. Wt: 368,4 g/mole
InChI Key: IZKGGDFLLNVXNZ-QGZVFWFLSA-N
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Description

Fmoc-D-glutamine, also known as N-[9H-fluoren-9-ylmethoxycarbonyl]-D-glutamine, is commonly used as an intermediate for chemical reagents, ligands, or catalysts . It is often used to construct organic molecular frameworks with high atom economy in organic synthesis, and has important research and industrial applications .


Synthesis Analysis

Fmoc-D-glutamine is used as a reagent in the synthesis of peptides . The synthesis involves the use of Fmoc-protected solid-phase peptide synthesis protocol . The synthesis of peptides also involves the use of substrate-tolerant amide coupling reaction conditions for amino acid monomers .


Molecular Structure Analysis

The molecular formula of Fmoc-D-glutamine is C20H20N2O5 . Its molecular weight is 368.4 g/mol .


Chemical Reactions Analysis

Fmoc-D-glutamine is used in various chemical reactions. For instance, it is used in the synthesis of peptides . It is also used in the construction of organic molecular frameworks in organic synthesis .

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Gln-OH: is widely used in the field of peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino group during the synthesis process. It is particularly useful in solid-phase peptide synthesis (SPPS), where it can be selectively removed under basic conditions without affecting other protecting groups. This compound’s stability and ease of deprotection make it a staple in synthesizing peptides for therapeutic and research purposes .

Optimization of Analytical Methods

In analytical chemistry, Fmoc-D-Gln-OH has been utilized to optimize ultra-high-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS) detection. Researchers have applied an Analytical Quality by Design (AQbD) approach to enhance the sensitivity of mass spectrometric quantification of glutamine derivatives, which is crucial for accurate neurotransmitter analysis in brain tissue .

Hydrogel Formation

Fmoc-functionalized amino acids, including Fmoc-D-Gln-OH , are key components in constructing hydrogels. These hydrogels have a broad range of applications, from drug delivery systems to tissue engineering scaffolds. The Fmoc group imparts unique photophysical properties and can be used to create stimuli-responsive materials .

Proteolytic Stability Studies

In the study of proteolytic stability, Fmoc-D-Gln-OH derivatives have been used to investigate the stability of peptide analogs against enzymatic degradation. This research is significant for developing peptide-based drugs with improved in vivo stability .

DNA-Encoded Chemical Libraries

Fmoc-D-Gln-OH: plays a role in the synthesis of DNA-encoded chemical libraries (DECLs). These libraries are used for high-throughput screening in drug discovery. The Fmoc group allows for the efficient and selective introduction of amino acids into peptide chains while being compatible with DNA conjugation techniques .

Enantiomeric Purity Analysis

The compound is also employed in assessing the enantiomeric purity of amino acids. The Fmoc group’s chromophoric properties enable the detection and quantification of enantiomers by chromatographic techniques, which is essential for the production of enantiomerically pure pharmaceuticals .

Safety And Hazards

Fmoc-D-glutamine may cause skin irritation, eye irritation, and may be harmful by inhalation, ingestion, or skin absorption . It is advised to avoid dust formation and to use personal protective equipment when handling this compound .

Future Directions

The use of Fmoc-D-glutamine in peptide synthesis for DNA-encoded chemical libraries is a promising area of research . The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers and the synthesis of fully deprotected DNA-decamer conjugate illustrate the potency of the developed methodology for on-DNA peptide synthesis .

properties

IUPAC Name

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKGGDFLLNVXNZ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426320
Record name Fmoc-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-glutamine

CAS RN

112898-00-7
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112898-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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